molecular formula C11H13F3N2O2 B1409311 Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate CAS No. 1253654-52-2

Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate

Cat. No. B1409311
CAS RN: 1253654-52-2
M. Wt: 262.23 g/mol
InChI Key: NZOKDVJEDILFKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate is C11H13F3N2O2 . The InChI code is 1S/C11H13F3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate is a solid at room temperature . It has a molecular weight of 262.23 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Medicinal Chemistry Applications

“Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate” may have potential applications in medicinal chemistry due to its structural similarity to other pyridine-containing carbamates. These compounds have been studied for their bioactivity against various pathogens and diseases. For example, some pyridine-containing carbamates exhibit significant activity against Botrytis cinerea, a plant pathogen .

Materials Science Applications

In materials science, pyridine-containing ureas and carbamates can be utilized in the synthesis of new materials with specific properties. The trifluoromethyl group in “Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate” could impart unique characteristics such as increased stability or reactivity, making it useful for developing advanced materials .

Chemical Synthesis

Compounds like “Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate” can serve as intermediates or reagents in chemical synthesis. For instance, trifluoromethylthiolation is a process where such compounds are used to introduce trifluoromethylthiol groups into other molecules, which can be crucial for creating pharmaceuticals or agrochemicals .

Neuroscience Research

Carbamates are known to act as acetylcholinesterase (AChE) inhibitors, which are important in neuroscience research. They are used to study the mechanisms of neurodegenerative diseases and can be potential therapeutic agents .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-7-5-4-6-15-8(7)11(12,13)14/h4-6H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOKDVJEDILFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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